4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine
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Overview
Description
4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine is a complex organic compound that features a quinoline core structure substituted with a morpholine ring and a 2-chloro-6-fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine typically involves multiple stepsThe reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as palladium for coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the quinoline core .
Scientific Research Applications
4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying biological processes.
Medicine: It has potential as a lead compound for developing new drugs.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Chloro-6-fluorobenzyl)oxy]benzoic acid
- 4-[(6-methylpyrazin-2-yl)oxy]benzoic acid
- 1-(2-Chloro-6-fluorobenzyl)-5-oxo-3-pyrrolidinecarboxylic acid
Uniqueness
4-(8-((2-Chloro-6-fluorobenzyl)oxy)quinolin-2-yl)morpholine is unique due to its specific combination of functional groups and its quinoline core structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-[8-[(2-chloro-6-fluorophenyl)methoxy]quinolin-2-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O2/c21-16-4-2-5-17(22)15(16)13-26-18-6-1-3-14-7-8-19(23-20(14)18)24-9-11-25-12-10-24/h1-8H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGFGGYRODHETQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(C=CC=C3OCC4=C(C=CC=C4Cl)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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